5-Chloro-2,3-dihydroquinolin-4(1H)-one
CAS No.: 21617-16-3
Cat. No.: VC3800673
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21617-16-3 |
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Molecular Formula | C9H8ClNO |
Molecular Weight | 181.62 g/mol |
IUPAC Name | 5-chloro-2,3-dihydro-1H-quinolin-4-one |
Standard InChI | InChI=1S/C9H8ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 |
Standard InChI Key | IPGWKHAWNXWEPG-UHFFFAOYSA-N |
SMILES | C1CNC2=C(C1=O)C(=CC=C2)Cl |
Canonical SMILES | C1CNC2=C(C1=O)C(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 5-chloro-2,3-dihydroquinolin-4(1H)-one consists of a fused bicyclic system: a benzene ring connected to a partially hydrogenated pyridone ring. Key features include:
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Chlorine substituent at position 5 on the aromatic ring, influencing electronic distribution and intermolecular interactions .
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Ketone group at position 4, which participates in hydrogen bonding and serves as a site for further functionalization .
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Partial saturation of the pyridone ring (positions 2 and 3), reducing ring strain compared to fully unsaturated quinolinones .
The IUPAC name, 5-chloro-2,3-dihydro-1H-quinolin-4-one, reflects these structural attributes. Its SMILES notation () and InChIKey () provide unambiguous representations for computational modeling .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 181.62 g/mol | PubChem |
Exact Mass | 181.029 g/mol | PubChem |
Topological Polar SA | 29.1 Ų | PubChem |
LogP | 2.48 | PubChem |
Isomerism and Related Derivatives
Positional isomerism significantly affects the compound’s properties:
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8-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS 21617-11-8) differs in chlorine placement but shares similar synthetic routes .
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5-Chloro-3,4-dihydroquinolin-2(1H)-one (CID 19027736) relocates the ketone to position 2, altering hydrogen-bonding capacity .
X-ray crystallography of analogous compounds reveals that the chloro substituent’s position modulates planarity and intermolecular packing .
Synthetic Methodologies
Catalytic Alkyne-Carbonyl Metathesis
A landmark synthesis employs SbF-MeOH catalysis to promote alkyne-carbonyl metathesis between o-alkynylanilines and aldehydes . This method offers:
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High trans-selectivity (>90% diastereomeric excess) due to steric constraints in the transition state.
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Moderate to high yields (55–82%) across diverse aldehyde substrates, including aromatic and aliphatic variants.
Table 2: Representative Synthesis Yields
Aldehyde Substrate | Yield (%) | trans:cis Ratio |
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Benzaldehyde | 78 | 95:5 |
Hexanal | 65 | 91:9 |
4-Nitrobenzaldehyde | 82 | 97:3 |
The reaction proceeds via a postulated mechanism involving alkyne activation, nucleophilic aldehyde attack, and rearomatization .
Transition Metal-Mediated Approaches
Palladium-catalyzed annulation strategies enable the construction of tricyclic derivatives. For example, 8-arylethynyl-2,3-dihydroquinolin-4(1H)-ones undergo cyclization to pyrrole-fused systems under Sonogashira conditions . While these methods primarily target polycyclic analogs, they highlight the scaffold’s adaptability for drug discovery .
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